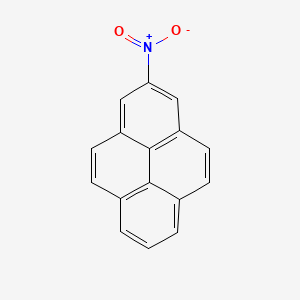

2-Nitropyrene

Description

Contextualization of 2-Nitropyrene within Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs) Research

Nitrated polycyclic aromatic hydrocarbons (NPAHs) are a class of chemical compounds derived from polycyclic aromatic hydrocarbons (PAHs) through the addition of one or more nitro functional groups to their aromatic ring structure. These compounds are of significant interest in environmental and health research as they are ubiquitous air pollutants, with some classified as possible or probable human carcinogens. NPAHs are known to contribute significantly to the mutagenicity of polluted air.

NPAHs originate from two main processes: primary emissions and secondary atmospheric formation. Primary NPAHs are formed directly during incomplete combustion processes, such as in vehicle exhaust (particularly from diesel engines), industrial emissions, and the burning of organic matter like coal and wood. In contrast, secondary NPAHs are formed in the atmosphere through chemical transformations of their parent PAHs.

This compound is a prominent example of a secondary NPAH. Unlike its isomer 1-nitropyrene (B107360), which is the most abundant NPAH in diesel exhaust and a well-established marker for primary combustion emissions, this compound is typically absent or found in only trace amounts in direct emission sources. Its presence and concentration in the atmosphere are therefore primarily attributed to in-situ atmospheric reactions. This distinction makes the study of isomers like 1-nitropyrene and this compound crucial for differentiating between direct pollution sources and atmospheric chemical processing. The investigation into this compound is thus a key part of understanding the atmospheric fate, transport, and chemical evolution of PAHs.

Delineation of this compound as a Predominantly Secondary Atmospheric Formation Product

Research has firmly established that this compound is predominantly a product of secondary atmospheric formation rather than a primary pollutant. researchgate.net It is formed from the gas-phase reactions of its parent PAH, pyrene (B120774). The distribution of NPAH isomers in ambient air is often significantly different from that found in direct combustion emissions, with this compound being a ubiquitous component of atmospheric particulate matter despite not being directly emitted from most combustion sources.

The formation of this compound proceeds via radical-initiated nitration of gaseous pyrene. There are two primary atmospheric reaction mechanisms for the formation of NPAHs: a daytime pathway initiated by hydroxyl (OH) radicals and a nighttime pathway initiated by nitrate (B79036) (NO₃) radicals.

Daytime Formation (OH Radical Pathway): The dominant formation route for this compound is the daytime reaction initiated by the hydroxyl (OH) radical. capes.gov.br The process begins with the addition of an OH radical to the gaseous pyrene molecule. This is followed by a reaction with nitrogen dioxide (NO₂), and the subsequent elimination of a water molecule to yield this compound. Studies have shown that the OH radical-initiated reaction is the exclusive pathway for the formation of this compound among the mononitropyrene isomers. The prevalence of this pathway is often confirmed by analyzing the ratio of 2-nitrofluoranthene (B81861) to this compound in ambient air samples.

Nighttime Formation (NO₃ Radical Pathway): While the nitrate (NO₃) radical is a significant initiator for the formation of other NPAHs, such as 2-nitrofluoranthene, its role in the formation of this compound is considered minor or negligible. The formation of this compound is almost exclusively initiated by the OH radical.

| Formation Pathway | Initiating Radical | Time of Day | Parent PAH | Key Reactant | Resulting Isomer | Significance for this compound |

|---|---|---|---|---|---|---|

| Daytime Photochemical Reaction | Hydroxyl (OH) | Daytime | Pyrene (gas-phase) | NO₂ | This compound | Dominant Formation Pathway capes.gov.br |

| Nighttime Reaction | Nitrate (NO₃) | Nighttime | Pyrene (gas-phase) | N₂O₅ | Not a significant product | Negligible/Minor Pathway |

| Primary Combustion | N/A (High-temperature reaction) | N/A | Pyrene | NOₓ | 1-Nitropyrene | Not a significant source of this compound |

Historical Development of Academic Inquiry into this compound

Academic interest in nitrated polycyclic aromatic hydrocarbons surged after 1978, when it was discovered that these compounds could be formed through the reactions of polyaromatics with nitrogen oxides in polluted air. Early research in the 1980s was pivotal in identifying specific NPAH isomers in the environment and elucidating their formation mechanisms.

The first identifications of this compound in ambient air occurred in the early to mid-1980s. Nielsen et al. (1984) identified this compound in airborne particles in rural Denmark. Subsequent studies detected it in both urban and rural areas of the United States. These initial findings were significant because they showed that this compound was a ubiquitous atmospheric component, even in areas without significant direct pollution sources.

A key breakthrough in the understanding of this compound came from the work of Arey, Atkinson, Pitts, and their colleagues in the mid-1980s. Their chamber experiments demonstrated that this compound was formed from the gas-phase reaction of pyrene with hydroxyl (OH) radicals in the presence of nitrogen oxides. They established this daytime photochemical process as the primary formation pathway and noted that it exclusively produced the 2-nitro isomer, distinguishing it from the 1-nitropyrene found in direct emissions. This discovery established this compound as a crucial chemical tracer for atmospheric photochemistry.

Throughout the 1990s and 2000s, research expanded to quantify this compound in various global environments and to use its concentration, often in tandem with its parent PAH pyrene and its isomer 1-nitropyrene, to diagnose atmospheric processes. researchgate.net The development of more sensitive analytical methods, such as gas chromatography-mass spectrometry, was crucial for detecting the low concentrations of this compound typically found in the atmosphere. The ratio of photochemically formed NPAHs (like this compound and 2-nitrofluoranthene) to primary NPAHs (like 1-nitropyrene) became a standard diagnostic tool to evaluate the age and chemical history of air masses. researchgate.net More recent research has incorporated this compound into sophisticated global atmospheric models to better understand its formation, transport, and fate on a larger scale.

Structure

3D Structure

Properties

IUPAC Name |

2-nitropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZCGYFIOOIVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)[N+](=O)[O-])C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30229368 | |

| Record name | 2-Nitropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

789-07-1 | |

| Record name | 2-Nitropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=789-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitropyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NITROPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI0F8R15CU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Atmospheric Formation Mechanisms of 2 Nitropyrene

Differentiation between Primary and Secondary Formation Pathways of 2-Nitropyrene

Primary formation refers to the direct emission of a compound from a source, such as incomplete combustion. Secondary formation, conversely, involves the creation of a compound through chemical reactions occurring in the atmosphere after the emission of precursor substances.

Gas-Phase Formation Mechanisms

The gas phase is a significant arena for the atmospheric reactions that lead to the formation of this compound.

The reaction between pyrene (B120774) and hydroxyl radicals (OH) in the presence of nitrogen dioxide (NO2) is a primary pathway for the gas-phase formation of this compound . This process typically occurs during daytime hours when OH radical concentrations are highest.

The mechanism involves the addition of an OH radical to the pyrene molecule, forming a pyrene-OH adduct. This intermediate then reacts with nitrogen dioxide (NO2) to yield this compound and water . Research indicates that the OH radical primarily attacks the 1-position of pyrene, followed by the addition of NO2 to the ortho position, resulting in the formation of this compound as the principal mononitropyrene product from this reaction pathway ca.gov. Studies have reported yields for this compound from this reaction, with one study indicating a yield of approximately 0.5% from the OH radical-initiated reaction with pyrene ca.gov.

Table 1: Key Gas-Phase Formation Pathway for this compound

| Reactants | Oxidizing Agent | Conditions | Primary Product | Yield (approx.) | Reference |

| Pyrene (PYR) + OH radical | NO2 | Gas-phase, daytime | This compound | 0.5% | ca.gov |

| Pyrene (PYR) | OH radical | Gas-phase, in presence of NO2 | This compound | Not specified | |

| Pyrene (PYR) | OH radical | Gas-phase, in presence of NOx | This compound | Not specified |

Nitrate (B79036) radicals (NO3) are important oxidants in the atmosphere, particularly during nighttime. However, studies suggest that the nitrate radical-initiated reaction of pyrene does not significantly contribute to the formation of this compound under typical ambient atmospheric conditions. Instead, this reaction pathway primarily leads to the formation of 4-nitropyrene (B1202641), albeit in very low yields ca.gov.

Nitrogen dioxide (NO2) plays a critical role in the formation of this compound, particularly in the OH radical-initiated pathway. The pyrene-OH adduct intermediate requires NO2 for the subsequent addition step that forms this compound . Molecular oxygen (O2) can also participate in reactions with these intermediates, potentially competing with NO2 and leading to the formation of oxygenated products rather than nitro-PAHs . While NO2 alone does not efficiently degrade PAHs, it can accelerate the degradation of PAHs exposed to ozone (O3), likely through the formation of NO3 radicals .

Atmospheric Distribution and Modeling Studies

Spatiotemporal Distribution Patterns of this compound in Global Atmosphere

This compound is a ubiquitous component of atmospheric particulate matter globally . Its distribution is influenced by both emission sources of its precursor, pyrene, and atmospheric transformation processes . Studies indicate that the highest concentrations of 2-NPYR are typically found in regions with significant polycyclic aromatic hydrocarbon (PAH) emissions, often associated with urban and industrial areas . However, due to its secondary formation from gas-phase reactions, 2-NPYR is predicted to be distributed across the globe, extending beyond direct emission zones .

Seasonal variations in 2-NPYR concentrations have been observed, with some studies suggesting higher levels in winter or spring, potentially correlating with increased domestic heating and different atmospheric conditions . Conversely, other research suggests that photochemical reactions, which are more active during warmer months with more sunlight, might lead to higher concentrations of secondarily formed NPAHs like 2-NPYR . The spatiotemporal distribution patterns are complex, influenced by emission rates, atmospheric transport, and chemical degradation processes .

Global Atmospheric Burden and Transport Dynamics

The global atmospheric burden of this compound is estimated to be significantly lower than that of its precursor, pyrene. One modeling study estimated the global atmospheric burden of 2-NPYR to be approximately 100 kg, representing about 0.2% of the global atmospheric burden of pyrene .

Atmospheric transport plays a crucial role in the distribution of 2-NPYR. While originating from pyrene emissions, its secondary formation means it can be transported over long distances. Modeling studies suggest that the photodegradation of 2-NPYR becomes more influential on its atmospheric column concentrations the farther air masses are transported . The atmospheric fate of 2-NPYR is largely driven by photodegradation, with smaller contributions from dry and wet deposition . Sensitivity analyses in modeling studies indicate that NO₂-dependent formation pathways lead to better agreement with observed concentrations and that photodegradation is the most significant loss process . The atmospheric residence time of 2-NPYR is estimated to be around 2.9 hours in default reactivity scenarios .

Computational Atmospheric Chemistry Models and Simulation Methodologies

Computational atmospheric chemistry models are essential tools for understanding the formation, distribution, and fate of this compound in the global atmosphere. Models like the ECHAM5/MESSy atmospheric chemistry model, coupled with a semivolatile organic compounds (SVOC) submodel, have been employed to simulate the spatiotemporal distributions of 2-NPYR and its precursor, pyrene .

These modeling approaches typically incorporate the gas-phase free-radical formation mechanisms of 2-NPYR from pyrene. Key aspects of these simulations include:

Formation Mechanisms: Implementing reactions of pyrene with OH and NO₃ radicals in the gas phase, followed by reaction with NO₂ kyoto-u.ac.jp.

Gas-Particle Partitioning: Accounting for the distribution of pyrene and this compound between the gas and particulate phases, which is influenced by factors like temperature and aerosol composition .

Chemical Losses: Including degradation processes such as photodegradation and reactions with other atmospheric oxidants .

Transport Dynamics: Simulating the movement of air masses and the associated chemical species using meteorological data and dispersion models .

Sensitivity scenarios within these models are crucial for refining understanding. For instance, incorporating NO₂-dependent formation pathways improves the agreement between simulated and observed concentrations . These studies highlight that photodegradation is the primary loss mechanism for 2-NPYR in the atmosphere .

Chemical Transformation and Environmental Fate of 2 Nitropyrene

Photodegradation Processes

Photodegradation, the breakdown of compounds by light, is a primary removal mechanism for many atmospheric pollutants, including 2-nitropyrene.

The most significant atmospheric loss process for this compound is photodegradation initiated by sunlight while it is in the particle phase. This process is critical in determining the atmospheric concentration and lifetime of 2-NPYR. Notably, photolysis of this compound in the gas phase has not been observed. The degradation is influenced by the presence of sunlight and the aerosol mass concentrations, which affect the partitioning of this compound between the gas and particle phases. While the exact mechanism of photodegradation for this compound is not fully understood, it is known to be a complex process. For comparison, the photodegradation of its isomer, 1-nitropyrene (B107360), involves a complex degradation mechanism.

The rate of photodegradation and the resulting atmospheric lifetime of this compound are key parameters in understanding its environmental persistence. The photolysis rate of particle-associated nitropyrenes, including this compound, has been referenced to the photolysis rate of nitrogen dioxide (kNO₂) to account for varying solar radiation.

Studies have shown that the photodecomposition of NPAHs like this compound is dependent on solar radiation and the properties of the particles they are adsorbed onto. For instance, on diesel soot particles, the half-life of this compound was observed to be approximately 0.8 hours under specific noontime sunlight conditions. The degradation rate on diesel particles was modeled using a rate constant of k(NPAH) = (0.04 ± 0.01) × k(NO₂). On wood smoke particles, the degradation was faster.

Table 1: Photolytic Half-lives and Degradation Rate Constants of this compound on Different Particle Types

| Particle Type | Photolytic Half-life (hours) | Degradation Rate Constant (relative to k(NO₂)) |

|---|---|---|

| Diesel Soot | 0.8 | (0.04 ± 0.01) × k(NO₂) |

Data derived from studies under specific sunlight conditions.

The photodegradation of nitropyrene isomers is a complex process that can lead to various transformation products. While specific product studies for this compound are less detailed in the provided context, research on its isomers, particularly 1-nitropyrene, offers insights into the potential reaction pathways. The photochemical reactivity of nitropyrene isomers can differ based on the orientation of the nitro group relative to the pyrene (B120774) ring.

For 1-nitropyrene, photodegradation in solution can lead to products like 1-hydroxypyrene (B14473) and 1-hydroxy-2-nitropyrene, suggesting a nitro-nitrite rearrangement mechanism. Another study identified pyrenediones as major photolytic products of 1-nitropyrene. Laser photolysis studies of nitropyrene isomers have identified the formation of a low-lying triplet state, a long-lived pyrenoxy radical, and a PyNO₂H radical in solvents where the triplet can abstract a hydrogen atom.

The complexity of the reaction is also influenced by the solvent and the structure of the compound. For instance, the photodegradation of several nitro-PAHs, including 1-nitropyrene, was found to be fastest in chloroform (B151607) and slowest in acetonitrile (B52724)/water mixtures. The more compact structure of 1-nitropyrene contributes to its slower degradation rate compared to more flexible molecules like 9-nitroanthracene. While this compound was noted to not show a clear reaction in one study under specific conditions, this highlights the sensitivity of these reactions to the environmental medium.

The environment in which this compound exists significantly affects its photodegradation rate. The chemical and physical properties of the aerosol particles to which it is adsorbed play a crucial role. For example, the photodegradation rate of nitropyrenes is faster on wood smoke particles than on diesel soot particles.

The presence of other substances within the environmental matrix can also influence the kinetics. Studies on other nitroaromatic compounds have shown that the presence of inorganic salts in aqueous solutions can impact photobleaching kinetics. For instance, the presence of sodium chloride, sodium nitrate (B79036), and sodium sulfate (B86663) was found to slow the photobleaching of aerosol chromophores. While a direct study on this compound in this context is not detailed, these findings suggest that the composition of the aerosol, including its inorganic components, can modulate the photolytic lifetime of this compound.

Furthermore, research on the photonitration of pyrene on silica (B1680970) gel, a model for particulate matter, showed that the yields of nitration and photooxidation products were affected by light intensity and the concentrations of nitrogen dioxide and oxygen. This indicates that the atmospheric composition surrounding the particle can also influence the transformation pathways of pyrene and its nitrated derivatives.

Examination of Photodecomposition Products and Reaction Complexity

Gas-Particle Partitioning Dynamics

This compound, like other semi-volatile organic compounds (SVOCs), exists in the atmosphere in both the gas phase and the particle phase. The distribution between these two phases, known as gas-particle partitioning, is a critical factor influencing its atmospheric transport, transformation, and eventual deposition.

The partitioning process is dynamic and is influenced by several factors, including ambient temperature and the concentration and composition of aerosol mass. Thermodynamic equilibrium between the gas and particle phases is often assumed in atmospheric models, where the mass fractions in each phase are predicted based on these conditions.

The variability in the concentration of this compound in the atmosphere is determined not only by emissions of its precursor, pyrene, but also by the availability of oxidants, sunlight, nitrogen oxides (NOx), and aerosol mass concentrations. The latter directly influences the extent to which this compound partitions between the gas and particle phases. Good agreement has been found between predicted and observed gas-particle partitioning of NPAHs using a multi-phase poly-parameter linear free-energy relationship. Interestingly, sorption to soot appears to be less significant for the gas-particle partitioning of NPAHs compared to their parent PAHs.

Deposition Pathways: Dry and Wet Deposition

The removal of this compound from the atmosphere occurs through deposition, which can be categorized as either dry or wet deposition. These processes are the ultimate fate for particle-associated compounds that are not chemically transformed.

Dry Deposition: This process involves the gravitational settling of particles and their impaction on surfaces such as vegetation, soil, and water bodies.

Wet Deposition: This refers to the removal of particles from the atmosphere by precipitation, including rain, snow, and fog.

After its formation, this compound partitions between the gas and particle phases and can ultimately accumulate in soil and water bodies through these deposition pathways.

Other Chemical Transformation Pathways in Environmental Compartments

The environmental persistence and fate of this compound are significantly influenced by a variety of chemical transformation pathways across different environmental compartments, primarily the atmosphere, soil, and water. These transformations are critical in determining the compound's concentration, transport, and potential impact. The principal pathways for the degradation of this compound include atmospheric photodegradation, reactions with atmospheric radicals, and, to a lesser extent, biodegradation in terrestrial and aquatic systems.

In the atmosphere, this compound is predominantly formed through the gas-phase reaction of its parent polycyclic aromatic hydrocarbon (PAH), pyrene, with hydroxyl (OH) radicals in the presence of nitrogen oxides (NOx). iarc.fr Once formed, this compound, which is mainly associated with particulate matter, undergoes several transformation processes. The most significant of these is photodegradation initiated by sunlight. Reactions with atmospheric oxidants such as ozone (O3) and other radicals also contribute to its transformation.

In terrestrial and aquatic environments, the transformation of this compound is considerably slower. While it exhibits slight water solubility and a tendency to adsorb to sediment, its primary degradation pathway in these compartments is biological, although research indicates this process is not rapid.

Atmospheric Transformation

Photodegradation

The most critical chemical loss pathway for this compound in the atmosphere is photodegradation, which occurs when the compound is in its particle-associated phase. Sunlight-initiated photolysis is considered the dominant degradation mechanism, significantly influencing its atmospheric lifetime. Studies have shown that gas-phase photolysis of this compound has not been observed. The rate of photodegradation can be influenced by the type of particulate matter to which the this compound is adsorbed. For instance, the photodegradation rate on wood smoke particles has been found to be different from that on diesel soot particles. Despite its importance, the precise mechanisms of the photodegradation of this compound are not fully understood. Research on other nitropyrene isomers suggests that the process can be complex. Some studies indicate that the photodegradation yields for this compound are very low, suggesting a low reactivity of its excited states and a longer residence time in the atmosphere, particularly in aerosol layers with organic liquid-like properties.

Reaction with Atmospheric Radicals

While the reaction of pyrene with the OH radical is a primary formation route for this compound, this and other radical-initiated reactions also act as a sink for the compound in the atmosphere. The reaction with OH radicals is a potential homogeneous loss reaction for nitrated PAHs. The presence of this compound in ambient particulate matter is often considered an indicator of OH radical-initiated atmospheric chemistry. The formation of this compound appears to be predominantly initiated by OH radicals during the daytime.

Ozonolysis

Heterogeneous reactions with ozone are a known degradation pathway for PAHs and their derivatives adsorbed on atmospheric particles. While specific kinetic data for the ozonolysis of this compound is limited in the provided context, it is an expected transformation pathway. The oxidation of PAHs by ozone can lead to the formation of various oxygenated products, such as quinones.

Terrestrial and Aquatic Transformation

Biodegradation

In soil and aquatic environments, this compound is subject to biological degradation, although this process appears to be slow. Due to its slight water solubility and tendency to adsorb to sediment, it does not tend to accumulate in any single environmental compartment but is distributed between air and water. Studies on the biodegradation of this compound have shown that only a very small percentage is converted to carbon dioxide over a period of several days, indicating a slow rate of decomposition by microbial communities in both terrestrial and aquatic settings. Some bacteria have been identified that can degrade high-molecular-weight PAHs, including the cometabolic degradation of 1-nitropyrene, a structural isomer of this compound. For instance, certain Mycobacterium and Rhodococcus species are capable of degrading pyrene, the parent compound of this compound.

Research Findings on this compound Transformation

| Transformation Pathway | Environmental Compartment | Key Findings | References |

|---|---|---|---|

| Photodegradation | Atmosphere (Particle Phase) | Considered the most important chemical loss pathway for this compound. The rate is influenced by the type of particle (e.g., wood smoke vs. diesel soot). Gas-phase photolysis is not observed. | |

| Reaction with OH Radicals | Atmosphere | A potential homogeneous loss reaction. The presence of this compound is indicative of OH radical-initiated atmospheric chemistry. | |

| Biodegradation | Soil and Aquatic Environments | The biological decomposition of this compound is a slow process. Low conversion to carbon dioxide observed in studies. | |

| Ozonolysis | Atmosphere (Particle Phase) | An expected heterogeneous reaction pathway for particle-adsorbed this compound, leading to oxygenated products. |

Molecular and Cellular Interaction Mechanisms of 2 Nitropyrene

Biotransformation Pathways

The metabolism of 2-Nitropyrene in biological systems involves several key pathways, including nitroreduction, ring oxidation, and potentially epoxidation, leading to a range of metabolites.

Nitroreduction is a significant metabolic pathway for this compound, converting the nitro group (-NO₂) to an amino group (-NH₂), forming 2-Aminopyrene (B154523) (2-AP). This process is considered a crucial step in the metabolic activation of nitropyrenes . Studies have shown that this compound can be reduced to 2-Aminopyrene in rat liver preparations under both aerobic and anaerobic conditions . Human hepatic P450 1A2 has also been shown to catalyze the nitroreduction of this compound to 2-Aminopyrene . In bacterial systems, nitroreductases are known to facilitate this conversion, leading to the formation of N-hydroxy-2-aminopyrene, which can be further activated . The formation of DNA adducts, such as N-(deoxyguanosin-8-yl)-2-aminopyrene and N-(deoxyadenosin-8-yl)-2-aminopyrene, derived from these nitroreduction pathways, contributes to the mutagenic potential of this compound . In vivo studies in rats have identified 2-Aminopyrene as a fecal metabolite .

Ring oxidation represents another major biotransformation route for this compound, leading to the formation of hydroxylated metabolites. 6-Hydroxy-2-nitropyrene (6-OH-2-NP) has been identified as a significant metabolite in various in vitro systems, including rat liver preparations . Human hepatic microsomes have also been shown to produce phenolic metabolites from this compound . Specifically, human P450 1A2 was identified as a catalyst for the formation of 6-hydroxy-2-nitropyrene, producing it as the most abundant metabolite in one study . However, broader investigations into human hepatic P450 enzymes indicated that enzymes such as P450 3A4, 1A2, 2E1, 2A6, 2D6, and 2C9 did not appear to be significantly involved in the formation of 6-hydroxy-2-nitropyrene or trans-4,5-dihydro-4,5-dihydroxy-2-nitropyrene from this compound . In vivo, hydroxylated metabolites, such as 6-hydroxy-2-acetylaminopyrene, have also been detected in rat excreta, confirming ring oxidation as an in vivo metabolic pathway .

While direct evidence for epoxidation and subsequent dihydrodiol formation from this compound is less extensively detailed compared to other nitropyrenes, these pathways are recognized mechanisms for the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives . For related compounds like 1-Nitropyrene (B107360), epoxidation by cytochrome P450 enzymes leads to the formation of reactive epoxide intermediates (e.g., 4,5-epoxide-1-nitropyrene and 9,10-epoxide-1-nitropyrene) figshare.com. These epoxides are electrophilic and can readily form DNA adducts, contributing to genotoxicity . Subsequently, these epoxides can be hydrolyzed by epoxide hydrolase to form trans-dihydrodiols . Human hepatic microsomes have been shown to produce trans-dihydrodiols from this compound , with trans-4,5-dihydro-4,5-dihydroxy-2-nitropyrene being identified . However, as noted previously, specific human P450 enzymes were not found to be major contributors to these specific dihydrodiol formations from this compound .

Ring Oxidation to Hydroxylated Metabolites (e.g., 6-hydroxy-2-nitropyrene)

Macromolecular Adduct Formation

The metabolic activation of this compound leads to the formation of reactive intermediates that can covalently bind to DNA, forming DNA adducts. These adducts are considered critical events in chemical carcinogenesis.

Formation of DNA Adducts: N-(deoxyguanosin-8-yl)-2-aminopyrene and N-(deoxyadenosin-8-yl)-2-aminopyrene

Metabolic activation of this compound has been shown to result in the formation of specific DNA adducts. In vitro studies utilizing xanthine (B1682287) oxidase demonstrated the formation of two primary adducts: N-(deoxyguanosin-8-yl)-2-aminopyrene and N-(deoxyadenosin-8-yl)-2-aminopyrene . These adducts are formed from the nitroreduction pathway of 2-NP . Analysis of DNA from cells incubated with this compound confirmed the presence of these guanine (B1146940) and adenine (B156593) adducts, with a reported ratio of approximately 5:2 for N-(deoxyguanosin-8-yl)-2-aminopyrene to N-(deoxyadenosin-8-yl)-2-aminopyrene .

Molecular Mechanisms of Adduct Formation

The formation of DNA adducts from this compound primarily occurs through a nitroreduction pathway . This pathway involves the sequential reduction of the nitro group (-NO2) to a nitroso (-NO) and then to a hydroxylamine (B1172632) (-NHOH) group . The resulting N-hydroxy-2-aminopyrene intermediate is a reactive species that can directly bind to DNA or undergo further activation.

A key activation step involves O-acetylation of the N-hydroxylamine group by N-acetyltransferases, forming a highly reactive O-acetoxy ester intermediate . This intermediate can then lose the acetate (B1210297) group to generate a reactive nitrenium ion, which readily attacks nucleophilic sites on DNA bases, such as the C8 position of guanine or adenine . The formation of the N-(deoxyadenosin-8-yl)-2-aminopyrene adduct, derived from the nitroreduction pathway, is particularly noted for its contribution to the direct-acting mutagenicity of this compound .

Structural Characterization of DNA Adducts

The structures of the DNA adducts formed by this compound have been elucidated using advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for identifying and characterizing these adducts . These methods allow for the determination of the specific site of DNA modification, such as the C8 position of deoxyguanosine or deoxyadenosine, and the attachment of the 2-aminopyrene moiety . For instance, the characterization of N-(deoxyguanosin-8-yl)-2-aminopyrene and N-(deoxyadenosin-8-yl)-2-aminopyrene has been achieved through detailed spectroscopic analysis of the nucleoside adducts obtained after enzymatic hydrolysis of modified DNA .

Comparative Analysis of this compound Metabolism and DNA Adducts with Other Nitropyrene Isomers

A comparative analysis of the metabolism and DNA adduct formation of this compound with its isomers, particularly 1-nitropyrene (1-NP) and 4-nitropyrene (B1202641) (4-NP), reveals significant differences in their biological activities and metabolic fates.

Metabolism: Human hepatic microsomes can metabolize all three mono-nitropyrene isomers (1-NP, 2-NP, and 4-NP) primarily through ring oxidation, forming phenols and trans-dihydrodiols . However, the nitroreduction pathway, a key activation step, is evident only for 4-NP in human hepatic microsomes, leading to the formation of 4-aminopyrene (B103616) . While CYP3A4 is a major enzyme for the oxidative metabolism of 1-NP and 4-NP, it does not appear to be involved in the metabolism of 2-NP . In contrast, studies in bacterial systems and rat liver have shown that nitroreduction to aminopyrenes occurs for 1-NP and 2-NP as well .

DNA Adduct Formation: While 1-NP and 4-NP have been shown to bind to mammary DNA in rats, with 4-NP exhibiting higher binding levels (2.1 pmol/mg DNA) compared to 1-NP (0.6 pmol/mg DNA) and 2-NP (0.3 pmol/mg DNA), the specific structures of these adducts in vivo are not always fully identified . In vitro studies have identified N-(deoxyguanosin-8-yl)-1-aminopyrene as a major DNA adduct for 1-NP, formed via the nitroreduction pathway . For 2-NP, similar adducts, N-(deoxyguanosin-8-yl)-2-aminopyrene and N-(deoxyadenosin-8-yl)-2-aminopyrene, have been characterized .

Carcinogenicity: Differences in metabolism and DNA adduct formation correlate with varying carcinogenic potencies. 4-NP is generally considered more potent than 1-NP and 2-NP in rodent models, potentially due to higher DNA binding in target tissues like the mammary gland . In bacterial mutagenicity tests, this compound was found to be a stronger mutagen than 1-nitropyrene in several tester strains, suggesting distinct mechanisms or efficiencies of activation and adduct formation .

Table 1: Comparative Metabolism and DNA Adduct Formation of Nitropyrene Isomers

| Isomer | Primary Metabolic Pathways | Key Activating Enzymes (Human Hepatic Microsomes) | Major DNA Adducts (Identified) | Comparative Carcinogenicity (Rodents) |

| 1-Nitropyrene | Ring oxidation, Nitroreduction | CYP3A4 (oxidation & nitroreduction) | N-(deoxyguanosin-8-yl)-1-aminopyrene | Moderate |

| This compound | Ring oxidation | Not clearly defined for 2-NP; CYP1B1 suggested | N-(deoxyguanosin-8-yl)-2-aminopyrene, N-(deoxyadenosin-8-yl)-2-aminopyrene | Lower than 1-NP and 4-NP |

| 4-Nitropyrene | Ring oxidation, Nitroreduction | CYP3A4 (oxidation & nitroreduction) | Putative multiple DNA adducts (structures not fully identified) | Highest |

Note: The table summarizes key findings from the literature. Specific enzyme involvement and adduct structures can be complex and may vary depending on the biological system studied.

Compound List:

this compound (2-NP)

1-Nitropyrene (1-NP)

4-Nitropyrene (4-NP)

2-Aminopyrene (2-AP)

1-Aminopyrene (1-AP)

4-Aminopyrene (4-AP)

N-(deoxyguanosin-8-yl)-2-aminopyrene

N-(deoxyadenosin-8-yl)-2-aminopyrene

N-(deoxyguanosin-8-yl)-1-aminopyrene

trans-4,5-dihydro-4,5-dihydroxy-2-nitropyrene

6-hydroxy-2-nitropyrene

trans-9,10-dihydro-9,10-dihydroxy-4-nitropyrene

9(10)-hydroxy-4-nitropyrene

N-hydroxy-2-aminopyrene

N-hydroxy-1-aminopyrene

1-Nitrosopyrene

N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene

N-(deoxyguanosin-8-yl)-2-amino-7-NF (from 2,7-dinitrofluorene)

N-(deoxyguanosin-8-yl)-4-aminobiphenyl (from 4-nitrobiphenyl)

Analytical Methodologies for 2 Nitropyrene Research

Sample Preparation and Extraction Techniques

The initial and one of the most critical stages in the analysis of 2-nitropyrene is the preparation and extraction of the analyte from the sample matrix. The choice of technique depends on the sample type, the concentration of the target analyte, and the subsequent analytical method to be employed.

Liquid extraction is a foundational technique for isolating this compound from solid samples like diesel exhaust particulates and airborne particulate matter collected on filters.

Soxhlet Extraction: This is a classic and exhaustive extraction method. It involves continuous washing of the sample with a distilled solvent. Dichloromethane (B109758) is a commonly used solvent for the Soxhlet extraction of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) from particulate matter. While effective, Soxhlet extraction can be time-consuming, sometimes requiring hours to days, and consumes large volumes of organic solvents.

Sonication (Ultrasonic Extraction): This method utilizes ultrasonic waves to disrupt the sample matrix and enhance solvent penetration, leading to the extraction of the target compounds. It is generally faster than Soxhlet extraction. A common approach involves multiple extractions with a solvent or solvent mixture, such as acetonitrile (B52724) or a combination of n-hexane and acetone. For instance, an optimized method for PAHs and their derivatives, including this compound, involved three extractions with acetonitrile under sonication for 34 minutes.

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to rapidly heat the solvent and sample, significantly reducing extraction times from hours to minutes. This technique is more energy-efficient and uses less solvent compared to traditional methods. Pressurized MAE has been successfully used to extract nitro-PAHs from refractory diesel soot. The choice of solvent is critical, with studies showing that while solvents like dichloromethane and chloroform (B151607) are effective, aromatic solvents like pyridine, sometimes modified with diethylamine (B46881) or acetic acid, can achieve more complete desorption of heavier PAHs and nitro-PAHs.

Table 1: Comparison of Liquid Extraction Techniques for this compound

| Feature | Soxhlet Extraction | Sonication (Ultrasonic Extraction) | Microwave-Assisted Extraction (MAE) |

|---|---|---|---|

| Principle | Continuous solvent washing | Ultrasonic wave disruption | Microwave energy heating |

| Common Solvents | Dichloromethane | Acetonitrile, n-hexane/acetone | Dichloromethane, Pyridine |

| Extraction Time | Hours to days | Minutes to hours | Minutes |

| Solvent Consumption | High | Moderate | Low |

| Advantages | Exhaustive extraction | Faster than Soxhlet | Very fast, efficient, low solvent use |

| Disadvantages | Time and solvent intensive | May be less exhaustive than Soxhlet | Requires specialized equipment |

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a modern technique that uses solvents at elevated temperatures and pressures. These conditions increase the efficiency and speed of the extraction process. ASE has been applied to the extraction of nitro-PAHs from environmental samples. For example, a method for analyzing particle-bound nitro-PAHs used ASE with 33 mL cells at 120°C and 140 bars, performing three cycles of 6 minutes each. This technique offers the advantages of automation, reduced solvent consumption, and faster extraction times compared to traditional methods like Soxhlet.

SPE and SFE are valuable techniques for both extraction and preconcentration of this compound, often used as cleanup steps after initial solvent extraction.

Solid-Phase Extraction (SPE): SPE is a cleanup and concentration technique that separates compounds from a mixture based on their physical and chemical properties. In the analysis of this compound, SPE is frequently used to purify sample extracts before chromatographic analysis. The process involves passing the liquid sample extract through a solid adsorbent (the stationary phase), which retains the analytes of interest. These are later eluted with a different solvent. Common sorbents for nitro-PAH analysis include alumina (B75360) and silica (B1680970). For aqueous samples, SPE with C18 (octadecylsilica) cartridges has proven effective for extracting nitro-PAHs, with methylene (B1212753) chloride being a superior elution solvent compared to acetonitrile, yielding recoveries between 76% and 97%.

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. CO2 is favored due to its mild critical temperature. By modifying the pressure and temperature, the solvating power of the supercritical fluid can be tailored. Often, a polar organic modifier like toluene (B28343) is added to the CO2 to enhance the extraction efficiency of more polar compounds like nitro-PAHs. A two-step SFE method has been developed where an initial extraction with pure CO2 removes non-polar compounds, followed by a second extraction with toluene-modified CO2 to isolate the nitro-PAHs. This technique can be advantageous as it may eliminate the need for subsequent laborious cleanup steps.

A significant challenge in the analysis of this compound is the potential for artifact formation, where the compound is formed during the sampling or extraction process rather than being present in the original environment. This compound can be formed through the atmospheric reaction of gas-phase pyrene (B120774) with the hydroxyl (OH) radical. During high-volume air sampling, pyrene trapped on the filter surface can react with nitrating agents present in the sampled air, leading to the artificial formation of nitropyrenes.

To minimize these artifacts, several precautions can be taken:

Filter Choice: Using pure polytetrafluoroethylene (Teflon) or Teflon-coated filters can help prevent the conversion of pyrene to nitropyrene that has been observed on glass fiber filters.

Sampling Duration: The duration of sampling can influence artifact formation. Shorter sampling times are generally preferred.

Denuders: Using denuders during sampling can remove gaseous co-pollutants that could react with PAHs on the filter.

Extraction Conditions: Some extraction methods, particularly those involving heat, could potentially promote chemical reactions. Careful optimization of extraction parameters is necessary.

Solid-Phase Extraction (SPE) and Supercritical Fluid Extraction (SFE)

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other compounds in the complex sample extract.

Gas chromatography (GC) is a powerful and widely used technique for the analysis of this compound and other nitro-PAHs. The method's high selectivity and sensitivity make it ideal for separating and detecting these compounds in complex environmental mixtures.

The separation is achieved using high-resolution capillary columns. These columns are long, thin, fused-silica tubes with a stationary phase coated on the inner surface. The choice of stationary phase is critical for resolving isomeric compounds. Phenyl-substituted methylpolysiloxane capillary columns, such as those with a 5% or 50% phenyl content (e.g., DB-5 or DB-17), are commonly used and provide good separation for nitropyrene isomers. Increasing the polarity of the stationary phase can improve the resolution of key isomeric pairs.

For detection, GC is most powerfully coupled with mass spectrometry (GC-MS). GC-MS allows for the identification and quantification of more than 50 compounds in a single run. Negative ion chemical ionization (NCI) is a particularly sensitive ionization mode for nitro-PAHs, being up to two orders of magnitude more sensitive than electron ionization (EI). The use of triple quadrupole mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode further enhances selectivity, allowing for the direct analysis of crude extracts without extensive cleanup. Other detectors used in the GC analysis of nitro-PAHs include the nitrogen-phosphorus detector (NPD) and the electron capture detector (ECD).

Table 2: Typical GC Capillary Columns for this compound Analysis

| Column Type | Stationary Phase | Typical Dimensions | Application Notes |

|---|---|---|---|

| DB-5MSUI | 5% Phenyl-methylpolysiloxane | 15 m x 0.25 mm i.d. x 0.25 µm | Used for analysis of nitro-PAHs in air particulate extracts with GC-MS/MS. |

| HP-5MS | 5% Phenyl-methylpolysiloxane | 30 m x 0.25 mm i.d. | Suitable for general NPAH analysis with GC-NCI-MS. |

| DB-17 | 50% Phenyl-methylpolysiloxane | 15 m x 0.25 mm i.d. x 0.5 µm | Offers improved resolution for mononitrofluoranthene/pyrene isomers compared to less polar phases. |

High-Performance Liquid Chromatography (HPLC) and Multidimensional HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), including this compound. Reversed-phase systems are commonly employed, typically utilizing a C18 stationary phase with mobile phases consisting of methanol (B129727)/water or acetonitrile/water mixtures. This setup allows for the effective separation of this compound from other PAHs and nitro-PAH isomers. For instance, a study on airborne particulates used a binary elution gradient of methanol and water for the determination of six nitro-PAHs, including this compound.

To enhance separation efficiency, especially in complex samples, combinations of different types of columns can be used. One improved HPLC system utilized a combination of a monomeric ODS (Cosmosil MS-II) and a polymeric ODS (Cosmosil AR-II) column to improve the separation of 1-nitropyrene (B107360), this compound, and 2-nitrofluoranthene (B81861).

Multidimensional HPLC (MDHPLC) offers even greater resolving power for the analysis of complex mixtures containing this compound. This technique involves the use of two or more columns with different selectivities to separate components that may co-elute in a single-column system. A two-dimensional HPLC system can incorporate on-line clean-up and reduction of nitro-PAHs in the first dimension, followed by separation and detection in the second dimension after column switching. researchgate.net This approach simplifies the HPLC system, shortens analysis time, and reduces solvent consumption, allowing for the direct injection of crude sample extracts without extensive pretreatment. A 2D-HPLC-MS/MS method was specifically developed for its high sensitivity and selectivity in quantifying this compound, which is formed through secondary atmospheric reactions.

Some HPLC methods incorporate a reduction step to convert nitro-PAHs to their highly fluorescent amino-derivatives, significantly increasing detection sensitivity. This reduction can be performed "off-line" before injection or, more efficiently, "on-line" using a reducer column integrated into the HPLC system. For example, an on-line reduction system with a column packed with Pt/Rh has been used to convert this compound to its amino derivative before fluorescence or chemiluminescence detection.

| HPLC Technique | Stationary Phase | Mobile Phase | Key Features | Reference |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18 | Methanol/Water or Acetonitrile/Water | Commonly used for separation of nitro-PAHs. | |

| Improved HPLC System | Cosmosil MS-II (monomeric ODS) and AR-II (polymeric ODS) | Ethanol mixture with acetate (B1210297) buffer (pH 5.5) | Enhanced separation of nitropyrene isomers. | |

| Multidimensional HPLC (MDHPLC) | Multiple columns with different selectivities | Varies | High resolving power for complex samples; can include on-line cleanup and reduction. | researchgate.net |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is another chromatographic technique that has been applied to the analysis of nitro-PAHs. While not as common as HPLC or GC for quantitative analysis, TLC can be a useful tool for preliminary separation and qualitative identification. As early as 1978, a method was described for the detection and characterization of seven nitro-PAHs using fluorescence quenching after separation by TLC. More recently, TLC has been used in conjunction with the 32P-postlabeling assay to separate DNA adducts of nitrated polycyclic aromatic hydrocarbons, including those derived from this compound.

Detection and Quantification Methods

The choice of detector is critical for achieving the required sensitivity and selectivity in this compound analysis. A variety of detection methods can be coupled with chromatographic separation techniques.

Mass Spectrometry (MS) Detection (e.g., GC-MS, Negative Ion Chemical Ionization (NICI)-MS, Selective Ion Monitoring (SIM))

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and determination of a wide range of nitro-PAHs, with the capability to analyze over 50 compounds in a single run. Due to the often low concentrations of this compound in environmental samples, highly sensitive MS techniques are employed.

Negative Ion Chemical Ionization (NICI) mass spectrometry is particularly well-suited for the analysis of nitro-PAHs because these compounds have a high electron affinity, making them readily ionized. This technique offers excellent selectivity and sensitivity, with detection limits that can be two orders of magnitude lower than with electron ionization (EI) mode. GC-NCI-MS has been used for the analysis of 14 different nitro-PAHs in PM2.5 samples. Tandem mass spectrometry (MS/MS) with NICI can further enhance selectivity.

Selective Ion Monitoring (SIM) is a GC-MS technique used to increase sensitivity by monitoring only a few specific ions characteristic of the target analyte. For this compound, the molecular ion at m/z 247 is typically monitored. This approach is often used for the quantification of individual nitro-PAHs in complex environmental mixtures.

Electrospray ionization (ESI) coupled with tandem mass spectrometry has also been explored for the selective detection of nitro-PAHs. Under negative ion mode ESI conditions, nitro-PAHs fragment by losing 30 u (NO), a transition that can be monitored using constant neutral loss scanning for selective detection.

| MS Technique | Ionization Mode | Key Advantages | Reference |

|---|---|---|---|

| GC-MS with NICI | Negative Ion Chemical Ionization | High sensitivity and selectivity for nitro-PAHs. | |

| GC-MS with SIM | Electron Impact or NICI | Increased sensitivity by monitoring specific ions. | |

| GC-MS/MS | NICI | Enhanced selectivity for complex samples. | |

| ESI-MS/MS | Negative Ion Electrospray | Selective detection via constant neutral loss scanning. |

Fluorescence Quenching Detection

While this compound itself is not fluorescent, its presence can be detected indirectly through fluorescence quenching. This method relies on the ability of nitro-aromatic compounds to quench the fluorescence of other fluorescent molecules (fluorophores). The degree of quenching, which can be measured and often follows the Stern-Volmer relationship, is proportional to the concentration of the quencher (this compound). This principle was utilized in early TLC methods for nitro-PAH detection. More recent research has explored the use of various luminescent compounds, such as triphenylamine (B166846) carboxylic acids, as sensors for the detection of nitroaromatics via fluorescence quenching.

Nitrogen-Selective Detection (NPD), Electron Capture Detection (ECD), Flame Ionization Detection (FID)

Several other detectors are used in conjunction with gas chromatography for the analysis of nitro-PAHs.

Nitrogen-Phosphorus Detector (NPD) , also known as a thermionic ionization detector, is highly selective for compounds containing nitrogen and phosphorus, making it suitable for nitro-PAH analysis.

Electron Capture Detector (ECD) is sensitive to compounds with high electron affinity, such as nitro-PAHs. To enhance the response, nitroarenes can be converted to their corresponding aminoarenes and then derivatized with compounds like heptafluorobutyric anhydride (B1165640) before ECD analysis.

Flame Ionization Detector (FID) is a more general-purpose detector that responds to most organic compounds. While less selective than NPD or ECD, it can be used in combination with other detectors for comprehensive analysis.

Electrochemical Methods for Analysis

Electrochemical methods offer a sensitive and cost-effective alternative for the determination of nitro-PAHs. The nitro group in this compound is easily reducible, making it amenable to techniques like polarography and voltammetry.

Differential pulse polarography (DPP) and differential pulse voltammetry (DPV) are sensitive enough to detect submicromolar concentrations of these compounds. For instance, DPV at a boron-doped diamond film electrode has been used to determine 1-nitropyrene, a related compound, in a methanol-buffer mixture. The applicability of silver solid amalgam electrodes for the voltammetric and amperometric determination of various nitrated polyaromatic compounds has also been demonstrated.

HPLC systems can be coupled with electrochemical detectors (HPLC-ED) to provide both separation and sensitive quantification. This combination has been used for the determination of nitro-polynuclear aromatic hydrocarbons in air and diesel particulate matter. A study demonstrated that amperometric detection with a silver solid amalgam electrode in a wall-jet arrangement could achieve detection limits of around 1 x 10⁻⁵ mol L⁻¹ for several nitroarenes.

Isotope Labeling Techniques in Mechanistic Research

Isotope labeling is a powerful technique in mechanistic research that involves the substitution of an atom in a molecule with its isotope to trace the molecule's fate through a biological or chemical system. This methodology has been pivotal in elucidating the metabolic pathways and understanding the mechanism of action of this compound. By using isotopes such as Carbon-14 (¹⁴C), Tritium (B154650) (³H), Deuterium (²H), and Carbon-13 (¹³C), researchers can track the absorption, distribution, metabolism, and excretion of this compound and identify its interactions with cellular macromolecules like DNA.

A significant study in this area involved the synthesis of 2-nitro[U-4,5,9,10-¹⁴C]pyrene to investigate the metabolic pathways of this compound in rats. Following administration, the distribution of the ¹⁴C label was tracked, revealing that the majority of the dose was eliminated in the feces, with a smaller portion in the urine. This allowed for the identification of key metabolites, demonstrating that nitroreduction and ring oxidation are major metabolic pathways for this compound in vivo.

Furthermore, to investigate DNA binding, which is a crucial step in chemical carcinogenesis, 2-nitro[4,5,9,10-³H]pyrene was administered to rats. The tritium label enabled the quantification of DNA adducts in various tissues, including the liver, kidney, and mammary tissue. Analysis of the DNA hydrolysates showed that only a small fraction of the radioactivity co-eluted with markers derived from simple nitroreduction, suggesting that other metabolic activation pathways are more significant in forming DNA adducts in vivo. These studies, reliant on isotopically labeled this compound, are essential for understanding the compound's genotoxic mechanisms.

Stable isotopes like ²H, ¹³C, and Nitrogen-15 (¹⁵N) are also widely used as they are not radioactive and can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These labels are particularly useful for elucidating reaction mechanisms and kinetics.

Table 1: Application of Isotope Labeling in this compound Research

| Isotope | Compound | Research Application | Key Findings | Reference |

|---|---|---|---|---|

| ¹⁴C | 2-nitro[U-4,5,9,10-¹⁴C]pyrene | Elucidation of metabolic pathways | Identified nitroreduction and ring oxidation as major metabolic routes; quantified excretion in feces and urine. |

| ³H | 2-nitro[4,5,9,10-³H]pyrene | DNA binding studies | Quantified DNA adduct levels in various tissues; indicated that simple nitroreduction is not the primary pathway for DNA binding in vivo. | |

Challenges and Advancements in Trace Analysis of this compound in Complex Research Matrices

The accurate detection and quantification of this compound at trace levels in complex matrices such as airborne particulates, water, and biological tissues present significant analytical challenges. However, continuous advancements in analytical instrumentation and methodologies have led to more sensitive and reliable detection methods.

Challenges in Trace Analysis:

Low Environmental Concentrations: this compound is typically found at concentrations one to three orders of magnitude lower than its parent polycyclic aromatic hydrocarbon (PAH), pyrene. epa.gov This necessitates highly sensitive analytical methods for detection.

Complex Sample Matrices: Environmental and biological samples are inherently complex, containing a multitude of compounds that can interfere with the analysis. This requires extensive sample preparation, including extraction, cleanup, and fractionation, to isolate this compound from the matrix. epa.gov

Isomer Co-elution: The presence of other nitro-PAH isomers can interfere with chromatographic separation, potentially leading to inaccurate quantification. For instance, the co-elution of isomers like 3-nitrofluoranthene (B1196665) with 2-nitrofluoranthene is a known issue, highlighting the need for high-resolution separation techniques. acs.org

Thermal Instability: Some nitrated PAHs are thermally unstable, which can be a problem for analytical techniques that require high temperatures, such as gas chromatography (GC).

Advancements in Analytical Techniques:

To overcome these challenges, researchers have developed and refined several analytical techniques. These advancements focus on improving sample preparation, separation efficiency, and detection sensitivity.

Extraction and Cleanup: Solid-phase extraction (SPE) and supercritical fluid extraction (SFE) are effective for the extraction and preconcentration of this compound from various samples. Microwave-assisted extraction (MAE) has also been successfully used to recover nitrated PAHs from particulate matter with high efficiency.

Chromatographic Separation: High-performance liquid chromatography (HPLC) and gas chromatography are the most common techniques for separating this compound from other compounds. The use of combined chromatographic columns, such as a monomeric ODS and a polymeric ODS, has been shown to improve separation efficiency in HPLC systems.

Sensitive Detection Methods:

HPLC with Chemiluminescence Detection: An improved HPLC system using a platinum/rhodium (Pt/Rh) reducer column (instead of a limited-lifetime zinc column) coupled with a chemiluminescence detector provides high sensitivity for trace-level detection of this compound. Optimizing the mobile phase and chemiluminescence reagents further enhances detection limits.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a crucial method for the accurate and selective determination of nitrated PAHs. Operating in negative ion chemical ionization (NICI) mode has become a preferred method, offering high sensitivity.

Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS): The use of a triple quadrupole mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode, provides excellent sensitivity and selectivity, allowing for the quantification of this compound in daily PM₁₀ samples from just half a filter.

Table 2: Advancements in Analytical Methodologies for this compound

| Technique | Matrix | Advancement/Key Feature | Detection Limit/Sensitivity | Reference |

|---|---|---|---|---|

| HPLC-Chemiluminescence | Airborne Particulates | Use of a Pt/Rh reducer column and optimized mobile phase/reagents for improved separation and activation. | 10 fmol (2.5 pg) | |

| GC-MS (NICI mode) | Environmental Samples | High selectivity and sensitivity for a wide range of nitrated PAHs. | Not specified, but noted as a preferred method for its sensitivity. | |

| GC-MS/MS (MRM mode) | PM₁₀ Filter Samples | High repeatability (RSD% < 10%) and sensitivity, enabling analysis of small sample sizes. | Recovery > 95% for concentrations from 0.25 to 10 ng/mL. | |

| Solid-Phase Extraction (SPE) | Environmental/Biological Samples | Effective preliminary fractionation and preconcentration from complex matrices. | N/A (Sample preparation technique) |

| Microwave-Assisted Extraction (MAE) | PM₁₀ | Efficient recovery of NPAHs from particulate matter. | Recovery > 95% | |

Synthetic Methodologies and Chemical Derivatization of 2 Nitropyrene for Research Applications

Laboratory Synthesis of 2-Nitropyrene

The targeted synthesis of this compound in a laboratory setting can be achieved through several distinct chemical strategies. These methods include direct nitration of the pyrene (B120774) core under specific conditions and multi-step syntheses starting from functionalized pyrene precursors.

Photoinduced Reaction of Pyrene with Nitrogen Dioxide

The direct nitration of pyrene can be induced by photochemical reactions. The exposure of pyrene, particularly when adsorbed on silica (B1680970) particles, to nitrogen dioxide (NO₂) in the presence of light leads to the formation of this compound. This method mimics atmospheric transformation processes where polycyclic aromatic hydrocarbons (PAHs) react with nitrogen oxides. Studies have shown that the photochemical reaction of pyrene with NO₂ can yield a mixture of nitropyrene isomers, including 1-nitropyrene (B107360) and various dinitropyrenes. The yield of these products, including dinitropyrenes, can peak after several hours of irradiation. The reaction is believed to proceed through a free radical process.

The uptake of gaseous NO₂ by solid pyrene films is significantly enhanced by near-ultraviolet (UV) irradiation (300-420 nm). This photoenhanced reaction is a key pathway for the formation of this compound in the environment.

Strategies Involving 2-Aminopyrene (B154523) Precursors

A common and effective strategy for synthesizing this compound involves the use of 2-aminopyrene as a starting material. This approach offers a more controlled synthesis compared to direct nitration. The synthesis of 2-aminopyrene itself can be accomplished by the reduction of this compound, often using agents like iron filings or through catalytic hydrogenation.

Once 2-aminopyrene is obtained, it can be transformed into a variety of other substituted pyrenes. For instance, Bolton's synthetic strategy has been utilized to prepare this compound and subsequently 2-aminopyrene, which then serves as a precursor for more complex derivatives. This highlights the interconversion capability between the amino and nitro functionalities, providing flexibility in synthetic design.

Indirect Methods for Substituted Pyrenes

Due to the limitations of direct substitution on the pyrene nucleus, a range of indirect methods have been developed to create pyrenes with less common substitution patterns. These methods often involve reactions on pre-existing, partially reduced pyrene units or the cyclization of biphenyl (B1667301) intermediates.

One notable indirect approach is the "THPy method," first applied by Bolton in 1964. This strategy involves the nitration of 4,5,9,10-tetrahydropyrene (B1329359) (THPy) to produce 2-nitro-4,5,9,10-tetrahydropyrene, which is then dehydrogenated to yield this compound. This two-step process provides moderate to good yields. The 2-nitro-THPy intermediate can also be prepared by treating THPy with dinitrogen tetroxide or nitrate (B79036) salts in acetic or trifluoroacetic anhydride (B1165640).

These indirect methods are crucial for accessing a wider variety of substituted pyrenes that can serve as building blocks for new molecular architectures.

Synthesis of Labeled this compound and Its Derivatives for Tracer Studies

Isotopically labeled this compound and its derivatives are invaluable tools for tracer studies, allowing researchers to follow the metabolic pathways and ultimate fate of these compounds in biological and environmental systems.

The synthesis of ¹⁵N-labeled this compound has been reported as a key step in preparing labeled metabolites for research. For example, Zhou and Cho synthesized the ¹⁵N-labeled analog of this compound as the starting material for the synthesis of ¹⁵N-2-aminopyrene. This was achieved by first preparing n-[¹⁵N]H₂-pyrene through the hydrazine (B178648) reduction of the corresponding n-[¹⁵N]O₂-pyrene.

Radioactive labeling is another important technique. Tritium-labeled nitropyrenes, with tritium (B154650) at the 4,5,9,10 positions, have been used in metabolism studies to track the distribution and transformation of the parent compound.

These labeled compounds are essential for quantitative analysis in complex biological matrices and for elucidating the mechanisms of toxicity and carcinogenesis.

Synthesis of Macromolecular Adducts for Mechanistic Investigations

To understand the detailed molecular mechanisms by which this compound exerts its biological effects, particularly its mutagenicity and carcinogenicity, researchers synthesize adducts with macromolecules like DNA. These adducts serve as standards for identifying DNA damage in vivo and are used in a variety of biochemical and structural studies.

Preparation of Oligonucleotides Containing 2'-Deoxyguanosine (B1662781) Adducts

The major DNA adducts formed from the metabolic activation of nitropyrenes are often at the C8 position of 2'-deoxyguanosine (dG). The synthesis of oligonucleotides containing these specific adducts is crucial for studying their biological consequences.

Two primary approaches are used for this purpose:

Direct Adduction (Post-oligomerization): This biomimetic approach involves reacting an unmodified oligonucleotide with an activated derivative of the nitropyrene, such as N-hydroxy-1-amino-6-nitropyrene. While convenient for generating major adducts, this method may result in a mixture of products and lower yields. For example, the reaction of d(CGCGCG) with N-hydroxy-1-amino-6-nitropyrene yielded the adducted hexamer at approximately 25% after 16 hours.

Total Synthetic Approach (Pre-oligomerization): This method involves the chemical synthesis of a modified phosphoramidite (B1245037) monomer containing the adduct, which is then incorporated into an oligonucleotide using standard solid-phase DNA synthesis. This approach allows for the site-specific incorporation of both major and minor adducts in high yield. A key step in this strategy is often the Buchwald-Hartwig palladium-catalyzed amination, which has been successfully used to synthesize various carcinogen-DNA adducts. This method provides precise control over the location and identity of the adduct within the DNA sequence.

The synthesis of these adducted oligonucleotides is fundamental for detailed investigations into DNA repair mechanisms, mutagenic specificity, and the structural perturbations caused by the adducts.

Interactive Data Table: Synthetic Approaches for this compound and Derivatives

| Synthetic Target | Methodology | Key Reagents/Conditions | Primary Application | Reference |

| This compound | Photoinduced Nitration | Pyrene, Nitrogen Dioxide (NO₂), Light | Laboratory Synthesis/Mimicking Atmospheric Formation | |

| This compound | Oxidation of 2-Aminopyrene | 2-Aminopyrene, Oxidizing Agent | Controlled Laboratory Synthesis | |

| This compound | THPy Method | 4,5,9,10-Tetrahydropyrene (THPy), Nitrating Agent, Dehydrogenation | Indirect Synthesis for Specific Isomers | |

| ¹⁵N-Labeled this compound | From ¹⁵N-2-Aminopyrene | ¹⁵N-2-Aminopyrene | Tracer Studies/Metabolic Research | |

| Tritiated Nitropyrenes | Reduction of Nitro Group | Tritiated Pyrene Precursor | Metabolism and Distribution Studies | |

| dG-C8-AP Adducted Oligonucleotide | Direct Adduction | Unmodified Oligonucleotide, N-Acetoxy-aminopyrene | Mechanistic Studies of DNA Damage | |

| dG-C8-AP Adducted Oligonucleotide | Total Synthesis | Protected dG-phosphoramidite, Buchwald-Hartwig Coupling | Site-Specific Mutagenesis and Repair Studies |

Biomimetic and Total Synthetic Approaches for Adduct Incorporationresearchgate.net

The study of DNA adducts formed from this compound and its metabolites is crucial for understanding their mutagenic and carcinogenic mechanisms. To facilitate this research, oligonucleotides containing specific nitropyrene-derived adducts must be synthesized. Two primary strategies have been established for this purpose: a biomimetic approach and a total synthetic approach. Each methodology offers distinct advantages and is suited for different research objectives.

Biomimetic Approach: Post-Oligomerization Adduct Formation

The biomimetic approach, also known as a post-oligomerization strategy, mimics the natural process of DNA damage by reacting an activated metabolite of a nitropyrene with a pre-synthesized, unmodified oligonucleotide. This method is particularly convenient for generating the major DNA adducts formed by these compounds.

The process typically begins with the chemical synthesis of a reduced metabolite, such as 1-amino-6-nitropyrene or 1-amino-8-nitropyrene. This precursor is then activated through a two-step process. First, it is oxidized, for example using m-chloroperoxybenzoic acid, to form a nitrosonitropyrene. Subsequently, this intermediate is converted in situ to the reactive N-hydroxy derivative in the presence of a reducing agent like ascorbic acid. This activated electrophile is then incubated with a specific DNA sequence.

For instance, studies have shown the reaction of an N-hydroxy pyrene derivative with a self-complementary oligonucleotide like d(CGCGCG) in a buffered solution (pH 5.2) of aqueous dimethylformamide (DMF). The reaction is monitored by High-Performance Liquid Chromatography (HPLC), which shows the formation of adducted DNA strands that elute more slowly than the original unmodified oligonucleotide. This approach has been successful in producing the major N-(deoxyguanosin-8-yl)-1-amino-6(or 8)-nitropyrene (dG-C8-amino-6(or 8)-NP) adducts with yields of approximately 25% after 16 hours of reaction time. However, this biomimetic method is generally not effective for producing the minor N2-dG adducts.

Table 1: Key Features of the Biomimetic Synthesis Approach

| Feature | Description |

|---|---|

| Strategy Name | Biomimetic / Post-Oligomerization Synthesis |

| Principle | Direct reaction of an activated nitropyrene derivative with a pre-synthesized, unmodified oligonucleotide. |

| Key Reactants | Unmodified oligonucleotide (e.g., d(CGCGCG)), activated nitropyrene (e.g., N-hydroxy-1-amino-6-nitropyrene). |

| Reaction Conditions | Acidic pH (e.g., 5.2), aqueous solvent system (e.g., DMF/H₂O). |

| Primary Products | Major DNA adducts, such as C8-deoxyguanosine adducts. |

| Advantages | Relatively convenient and mimics the in vivo adduction process. |

| Limitations | Lower yields (~25%); generally not suitable for synthesizing minor adducts. |

Total Synthetic Approach: Pre-Oligomerization Strategy

In contrast, the total synthetic approach involves the chemical synthesis of a modified nucleoside phosphoramidite—the building block for DNA synthesis—that already contains the nitropyrene adduct. This modified monomer is then incorporated into a growing oligonucleotide chain at a specific, predetermined position using a standard automated DNA synthesizer. While more complex and labor-intensive, this strategy provides a high-yield route to both major and minor adducts.

The synthesis of the required phosphoramidite monomers is a multi-step process. A key reaction often employed is the Buchwald-Hartwig palladium-catalyzed amination, which is highly effective for forming the C-N bond between the pyrene moiety and the nucleobase.

Synthesis of C8-dG Adduct Monomers : For the major C8 adduct of deoxyguanosine, a common strategy involves converting deoxyguanosine into an 8-bromo-2'-deoxyguanosine (B1139848) intermediate. This intermediate then undergoes a Pd-catalyzed coupling reaction with an aminopyrene derivative. The resulting adducted nucleoside is then put through several additional steps to add protecting groups and the final phosphoramidite moiety, making it ready for automated DNA synthesis.

Synthesis of N²-dG Adduct Monomers : This method is particularly valuable for creating minor adducts, such as the N²-dG adduct, which are not readily formed by biomimetic routes. The synthesis involves the Buchwald-Hartwig amination of a protected 2-fluoro-2'-deoxyinosine derivative with an appropriate aminonitropyrene. The resulting adducted nucleoside is then deprotected and converted into the final, fully protected phosphoramidite monomer.

Once synthesized, these adduct-containing phosphoramidite monomers are used in solid-phase oligonucleotide synthesis. A longer coupling time is typically required for these bulky, modified monomers to ensure efficient incorporation into the desired DNA sequence.

Table 2: Example Reaction Scheme for N²-dG Adduct Monomer Synthesis

| Step | Reaction | Reagents and Conditions | Yield |

|---|---|---|---|

| 1 | Buchwald-Hartwig Amination | Pd(OAc)₂, Cs₂CO₃, BINAP, Toluene (B28343) | 88% |

| 2 | Desilylation | Tetrabutylammonium fluoride (B91410) (TBAF), THF | 80-95% |

| 3 | DMT Protection | DMT-Cl, DMAP, TEA, Pyridine | 80% |

| 4 | Phosphitylation | 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite, TEA, CH₂Cl₂ | 55-60% |

Data compiled from published research findings.

Computational and Theoretical Studies of 2 Nitropyrene

Quantum Chemistry Approaches for Reactivity Prediction

Quantum chemistry methods offer powerful tools for predicting the reactivity of molecules like 2-nitropyrene by analyzing their electronic structure and atomic charges.